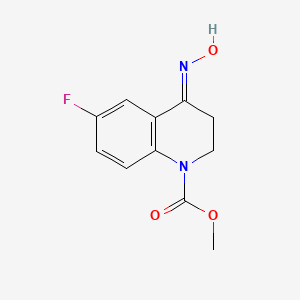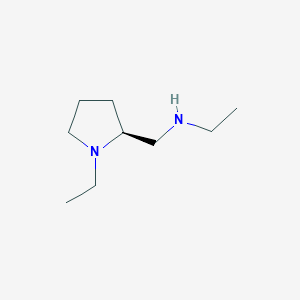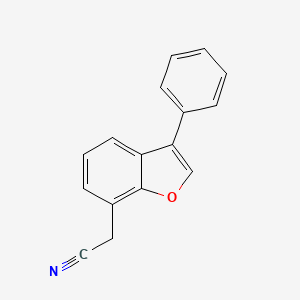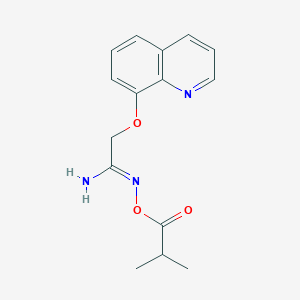
N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through an isobutyryloxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The quinoline ring is functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions where quinoline is reacted with an appropriate alkylating agent.
Introduction of Acetimidamide Group: The acetimidamide moiety is introduced via a condensation reaction between the quinolin-8-yloxy intermediate and an isobutyryloxy acetimidamide precursor.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for large-scale reactions.
Catalyst Selection: Catalysts such as ruthenium or palladium complexes may be used to facilitate specific bond formations.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline ring or the acetimidamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Transition metal catalysts such as palladium (Pd) and ruthenium (Ru) are often employed to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction can produce more saturated derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The acetimidamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yloxy-acetic acid: This compound shares the quinoline moiety but differs in the functional groups attached, leading to different reactivity and applications.
Quinolin-8-yloxy-acetic acid ethyl ester: Similar in structure but with an ethyl ester group, affecting its solubility and reactivity.
Quinolin-8-yloxy-phthalonitrile:
Uniqueness
N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H17N3O3 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-methylpropanoate |
InChI |
InChI=1S/C15H17N3O3/c1-10(2)15(19)21-18-13(16)9-20-12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3,(H2,16,18) |
InChI-Schlüssel |
MOZHPCKOHCTZLG-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Kanonische SMILES |
CC(C)C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



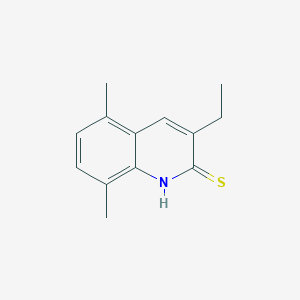
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)

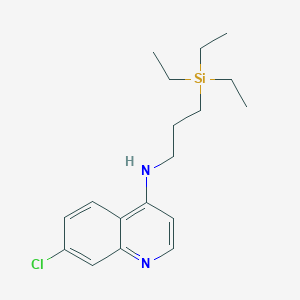
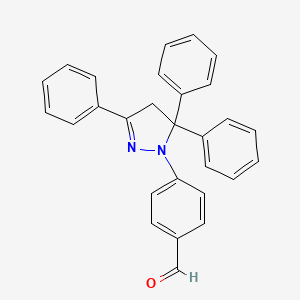
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)


![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
